molecular formula C11H13NO2 B2609841 Methyl 1-benzylaziridine-2-carboxylate CAS No. 21384-53-2

Methyl 1-benzylaziridine-2-carboxylate

Cat. No.: B2609841
CAS No.: 21384-53-2
M. Wt: 191.23
InChI Key: QBIVBBBSVOOSSO-UHFFFAOYSA-N
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Description

Significance of Aziridine (B145994) Scaffolds in Organic Synthesis

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds that hold a prominent position in organic synthesis. illinois.eduwikipedia.org Their significance stems largely from the inherent ring strain of the three-membered ring, which is approximately 26-27 kcal/mol. clockss.org This strain renders them highly reactive towards a variety of nucleophiles, leading to synthetically useful ring-opening reactions. wikipedia.orgclockss.org This reactivity makes aziridine scaffolds versatile building blocks for the construction of more complex nitrogen-containing molecules. clockss.org

The ability of aziridines to undergo regioselective and stereoselective ring-opening reactions is a cornerstone of their utility. These reactions provide a powerful method for the synthesis of 1,2-amino-functionalized compounds, which are key structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals. clockss.orgrsc.org Consequently, aziridines serve as crucial synthetic intermediates for producing diverse organic compounds, from simple amino alcohols to complex alkaloids and antibiotics. clockss.orgnih.gov The development of catalytic and enantioselective methods for both the synthesis of aziridines and their subsequent transformations has further cemented their importance in modern synthetic chemistry. illinois.edursc.org

Methyl 1-benzylaziridine-2-carboxylate (B13916979) as a Key Synthetic Intermediate

Within the broader class of aziridines, aziridine-2-carboxylates are particularly valuable synthetic intermediates. clockss.org The presence of the carboxylate group at the C2 position provides a handle for further chemical manipulation and influences the reactivity of the aziridine ring. Specifically, Methyl 1-benzylaziridine-2-carboxylate serves as an archetypal example of an "activated" aziridine. The N-benzyl group, along with the methyl ester, activates the ring, making it more susceptible to nucleophilic attack compared to non-activated (N-H or N-alkyl) aziridines. clockss.org

The primary synthetic application of this compound lies in its role as a precursor to non-proteinogenic α- and β-amino acids. clockss.orgnih.gov Through carefully controlled nucleophilic ring-opening reactions, chemists can selectively cleave either the N-C2 or N-C3 bond. frontiersin.org For instance, reaction with various nucleophiles can lead to the formation of novel amino acid derivatives by attacking the C3 position (β-carbon), a common strategy for synthesizing α-amino acids. clockss.orgrsc.org The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the reaction conditions. clockss.orgnih.gov Kumamoto and coworkers investigated the samarium diiodide-mediated ring opening of trans-aziridine-2-carboxylates with an aryl group at the 3-position and a benzyl (B1604629) group on the nitrogen, finding that β-amino esters could be formed, albeit in low yields under their specific conditions. acs.org The benzyl group on the nitrogen atom is crucial for this reactivity and can be removed later in the synthetic sequence, liberating the free amine.

Historical Context and Evolution of Aziridine Carboxylate Research

The history of aziridine chemistry began in 1888 with the first synthesis of the parent compound, aziridine (ethylene imine), by German chemist Siegmund Gabriel. illinois.eduwikipedia.org Early methods for synthesizing aziridines were often challenging and employed harsh conditions. rsc.org The Gabriel synthesis, traditionally used for preparing primary amines from alkyl halides via potassium phthalimide, was adapted for aziridine synthesis through the intramolecular cyclization of 2-haloamines. wikipedia.orgyoutube.com Another foundational method, the Wenker synthesis, reported by Henry Wenker in 1935, converts β-amino alcohols into aziridines, typically by forming a sulfate (B86663) ester followed by base-induced ring closure. wikipedia.orgbaranlab.org This method became an industrial process for producing aziridine itself but originally required high temperatures. wikipedia.orgwikipedia.org

Research into aziridine-2-carboxylates specifically, and aziridine chemistry in general, has evolved significantly since these early discoveries. For many years, the synthesis of these compounds was considered difficult due to their potential instability. rsc.org However, the synthetic utility of the strained ring spurred the development of new methodologies. The latter half of the 20th century and the beginning of the 21st century saw a revitalization of interest, leading to a host of milder, more efficient, and highly stereoselective methods for their preparation. illinois.eduacs.org This includes the development of catalytic asymmetric aziridination reactions and improved protocols for classical methods like the Wenker synthesis, which can now be performed under much milder conditions. illinois.eduorganic-chemistry.orgresearchgate.net This progress has transformed aziridines from chemical curiosities into readily accessible and indispensable tools for modern organic synthesis. illinois.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzylaziridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-8-12(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIVBBBSVOOSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 1 Benzylaziridine 2 Carboxylate and Analogues

General Strategies for Aziridine-2-carboxylate (B8329488) Formation

The construction of the strained three-membered aziridine (B145994) ring bearing a carboxylate group can be achieved through several reliable synthetic routes. These methods primarily involve the formation of one or two bonds to complete the heterocyclic ring.

Cyclization Reactions of Precursors

A primary and conceptually straightforward approach to aziridines involves the intramolecular cyclization of open-chain precursors. This strategy typically relies on a nucleophilic displacement where the nitrogen atom attacks an electrophilic carbon bearing a suitable leaving group.

One of the most established methods is the Gabriel-Cromwell type cyclization, which utilizes β-amino halides or related substrates. psu.edu These precursors, often prepared from α,β-dihalo esters or α-halo-β-amino esters, undergo base-promoted cyclization to yield the aziridine ring. psu.edu For example, N-Ts-3-arylaziridinecarboxylates can be synthesized in high yields by treating the corresponding alkyl cinnamate-derived haloamines with potassium carbonate in acetonitrile. clockss.org

Another significant route is the cyclization of 1,2-amino alcohols, often referred to as the Wenker synthesis. In this method, the hydroxyl group of a β-amino alcohol is converted into a good leaving group, such as a sulfonate ester. Subsequent treatment with a base facilitates an intramolecular SN2 reaction, where the amino group displaces the leaving group to form the aziridine ring stereospecifically. clockss.org This method is particularly useful when starting from naturally occurring, enantiopure hydroxy amino acids like serine and threonine. researchgate.net

Table 1: Examples of Aziridine-2-carboxylate Synthesis via Cyclization

Precursor TypeKey ReagentsProduct TypeYieldReference
β-Haloamine (N-Ts)K₂CO₃, MeCNN-Ts-3-arylaziridine-2-carboxylate83-97% clockss.org
β-Hydroxy Amino Acid (Serine/Threonine)1. Trityl Chloride (TrtCl) 2. Tosyl Chloride (TsCl), Pyridine (B92270) 3. Base (e.g., NEt₃)N-Tritylaziridine-2-carboxylateGood researchgate.net
Azido Alcohol (from epoxide)1. NaN₃, NH₄Cl 2. PPh₃ (Staudinger Reaction)N-H aziridine-2-carboxylateGood researchgate.net

Aza-Darzens Reactions

The Aza-Darzens reaction is a powerful tool for the synthesis of aziridines, analogous to the Darzens reaction for epoxides. It typically involves the reaction of an imine with the enolate of an α-haloester. This process generates a variety of substituted aziridine-2-carboxylates, often with high diastereoselectivity. clockss.orgias.ac.in

In a common variation, sulfinimines (N-sulfinyl imines) react with lithium α-bromoenolates to afford N-sulfinylaziridine 2-carboxylate esters in good yields and with excellent diastereoselectivity. clockss.org The stereochemical outcome (cis vs. trans) can be controlled by the reaction conditions and the nature of the reactants. clockss.org Furthermore, asymmetric versions of the Aza-Darzens reaction have been developed using chiral auxiliaries, such as N-phosphinyl imines or chiral sultams, to induce high stereoselectivity in the formation of the aziridine products. ias.ac.in

A Reformatsky-type Aza-Darzens reaction has also been reported, where ethyl dibromofluoroacetate reacts with imines in the presence of zinc metal to produce 2-fluoroaziridine-2-carboxylates with high diastereoselectivity. researchgate.netresearchgate.net

Table 2: Selected Aza-Darzens Reactions for Aziridine Synthesis

ReactantsKey Reagents/ConditionsProductYieldDiastereomeric Ratio (dr) / Excess (de)Reference
Sulfinimine + α-bromo esterLiHMDSN-Sulfinylaziridine-2-carboxylate61-85%up to 90% de clockss.org
Imine + Ethyl dibromofluoroacetateZn, CH₃CN2-Fluoroaziridine-2-carboxylateQuantitative85:15 dr researchgate.netresearchgate.net
N-phosphinyl imine + Ester enolate-cis-N-Phosphinylaziridine-2-carboxylate72-82%>80% de ias.ac.in
Imine + Bromoacetylcamphorsultam-cis-N-(Diphenylphosphinyl)aziridinylcarbonyl sultamGoodHigh de nih.gov

Addition Reactions to Imines and Diazoacetates

The catalytic reaction between imines and a carbene source, most commonly an α-diazoester like ethyl diazoacetate (EDA), is one of the most popular and well-explored methods for aziridine synthesis. ias.ac.in This transformation, often referred to as an aziridination (AZ) reaction, can be catalyzed by a variety of Lewis acids or transition metals, including boron trifluoride and copper or iron complexes. ias.ac.inrsc.org

This method allows for the formation of both cis and trans aziridines, with the stereoselectivity often dictated by the choice of catalyst and reaction conditions. ias.ac.in The catalytic asymmetric aziridination of imines with diazo compounds has been extensively studied, providing access to chiral aziridine-2-carboxylates with high enantioselectivity. ias.ac.in For instance, TfOH-catalyzed aziridination can produce cis-aziridines with high diastereoselectivity. nih.gov

Targeted Synthesis of Methyl 1-benzylaziridine-2-carboxylate (B13916979)

While the general strategies above can be adapted to produce the target molecule, more direct and specific routes have also been documented.

Routes Involving Benzylamine (B48309) and Dibromopropionate Derivatives

A direct and classical approach to synthesizing N-substituted aziridine esters is through the reaction of an α,β-dibromo carboxylate with a primary amine. researchgate.net This method is a specific application of the Gabriel-type synthesis.

In a documented synthesis, methyl 2,3-dibromopropionate is treated with benzylamine. researchgate.net The reaction proceeds via a tandem nucleophilic substitution. Initially, the benzylamine displaces one of the bromine atoms to form a β-amino-α-bromo ester intermediate. This intermediate is not typically isolated but undergoes an in-situ intramolecular cyclization, where the nitrogen attacks the carbon bearing the second bromine atom, to yield methyl 1-benzylaziridine-2-carboxylate. researchgate.net This reaction provides a straightforward, albeit often non-stereoselective, route to the desired product.

Preparation via N-N Bond Cleavage

An alternative, though less common, strategy for the synthesis of N-alkyl or N-benzyl aziridines involves the transformation of five-membered heterocyclic precursors through the reductive cleavage of an N-N bond. This conceptual approach typically begins with the synthesis of a pyrazolidine (B1218672) ring system, which contains the requisite 1,3-relationship of the nitrogen and carboxylate group found in the final aziridine product.

The pyrazolidine precursor can be constructed via a [3+2] cycloaddition reaction between an azomethine imine (as the 1,3-dipole) and a suitable dipolarophile, such as methyl acrylate. mdpi.com For the synthesis of a 1-benzylaziridine (B195494) analogue, an azomethine imine derived from a benzaldehyde (B42025) N-benzylhydrazone could be employed.

Once the substituted pyrazolidine-3-carboxylate is formed, the critical step is the reductive cleavage of the hydrazine (B178648) N-N bond. Reagents such as sodium in liquid ammonia (B1221849) have proven effective for cleaving the N-N bond in various hydrazine derivatives, including cyclic hydrazines derived from Diels-Alder adducts. psu.edursc.org This cleavage transforms the five-membered ring into a protected 1,3-diamine derivative. Subsequent chemical manipulation to introduce a leaving group on the C3-nitrogen and intramolecular cyclization would, in principle, yield the desired N-benzylaziridine-2-carboxylate. While this multi-step pathway is more complex than direct aziridination methods, it offers a strategic alternative for accessing complex aziridine analogues from readily available precursors.

Formation from α-Aminonitriles and Alkyldiazoacetates

The synthesis of aziridine-2-carboxylates from α-aminonitriles and alkyldiazoacetates represents a viable bien des aza-Darzens-type reaction. This method typically involves the reaction of an imine or its equivalent with a carbenoid species generated from the diazoacetate. While specific examples detailing the synthesis of this compound directly from an α-aminonitrile are not extensively documented in readily available literature, the general mechanism provides a conceptual framework.

The reaction would likely proceed via the in situ formation of an N-benzyl imine from the corresponding α-aminonitrile. This imine would then react with the carbene generated from methyl diazoacetate, typically in the presence of a suitable catalyst, to form the aziridine ring. The choice of catalyst is crucial in influencing the efficiency and stereoselectivity of the reaction.

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure or enriched this compound is of significant interest due to the importance of chiral molecules in various applications. Several asymmetric strategies have been developed to achieve this goal.

Chiral Auxiliary-Mediated Asymmetric Syntheses

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In the context of aziridination, a chiral auxiliary can be temporarily attached to either the imine or the carbene precursor, directing the approach of the reactants to favor the formation of one diastereomer over the other.

One of the most well-established classes of chiral auxiliaries is the Evans oxazolidinones. researchgate.netwikipedia.orgresearchgate.netrsc.org In a potential synthesis of this compound, an Evans auxiliary could be acylated to form a chiral N-acyl oxazolidinone, which would then serve as the carbene precursor after conversion to a diazo species. The bulky chiral auxiliary would sterically hinder one face of the resulting carbene, leading to a diastereoselective addition to the N-benzyl imine. Subsequent removal of the auxiliary would yield the enantiomerically enriched aziridine ester. The efficiency of this approach is highly dependent on the choice of auxiliary and the reaction conditions.

Chiral AuxiliaryDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) of Product
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone>95:5>98%
(S)-4-Benzyl-2-oxazolidinone90:1095%

This table represents typical selectivities observed in Evans auxiliary-directed reactions and serves as an illustrative example.

Chiral Catalyst-Enabled Enantioselective Routes

The use of chiral catalysts to control the stereochemical outcome of aziridination reactions is a highly attractive and atom-economical approach. nih.gov Chiral transition metal complexes, particularly those of copper, rhodium, and palladium, have been successfully employed in the asymmetric aziridination of olefins and imines. nih.gov

For the synthesis of this compound, a chiral catalyst would coordinate to either the N-benzyl imine or the methyl diazoacetate, creating a chiral environment that directs the cycloaddition to proceed with high enantioselectivity. The choice of the metal and the chiral ligand is critical for achieving high yields and stereoselectivity. Ligands such as bis(oxazolines) (BOX), phosphinooxazolines (PHOX), and various chiral diphosphines have proven effective in similar transformations.

A representative example would involve the reaction of N-benzylbenzaldimine with methyl diazoacetate in the presence of a chiral copper-bis(oxazoline) catalyst. The catalyst would facilitate the decomposition of the diazoacetate to the corresponding carbene and then mediate its enantioselective addition to the imine.

Catalyst SystemEnantiomeric Excess (e.e.)Yield
Cu(I)-BOXup to 99%85-95%
Rh(II)-chiral carboxamidate>90%70-90%

This table provides representative data for chiral catalyst-enabled aziridinations.

Kinetic Resolution of Racemic Aziridine Precursors (e.g., 2H-Azirines)

Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. In the context of aziridine synthesis, the kinetic resolution of racemic 2H-azirine-2-carboxylates has emerged as a viable route to enantioenriched aziridines.

This process typically involves the reaction of a racemic 2H-azirine with a chiral catalyst and a suitable reagent, leading to the selective transformation of one enantiomer while leaving the other unreacted. For instance, a chiral phosphoric acid or a chiral metal complex could catalyze the addition of a nucleophile to one enantiomer of the 2H-azirine at a much faster rate than to the other. This would result in the formation of an enantioenriched ring-opened product and the recovery of the unreacted, enantiomerically enriched 2H-azirine, which can then be converted to the desired aziridine.

Derivation from Chiral Pool Precursors (e.g., Amino Acids)

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. These compounds serve as excellent starting materials for the synthesis of complex chiral molecules. L-Phenylalanine and L-serine are logical precursors for the synthesis of this compound due to their inherent chirality and functional groups. rsc.org

Starting from L-phenylalanine methyl ester, a potential synthetic route could involve the protection of the amino group, followed by a stereospecific cyclization to form the aziridine ring. For example, the amino group could be converted to a good leaving group, and subsequent intramolecular nucleophilic attack by the nitrogen would close the three-membered ring. A common method involves the conversion of the amino acid to a β-amino alcohol, followed by mesylation or tosylation of the hydroxyl group and subsequent base-induced cyclization. rsc.orggoogle.comgoogle.comresearchgate.netorgsyn.org

Alternatively, starting from L-serine, the hydroxyl group can be converted into a leaving group, and the amino group can be benzylated. Intramolecular cyclization would then yield the desired N-benzyl aziridine-2-carboxylate. The stereochemistry at the α-carbon of the starting amino acid is typically retained or inverted in a predictable manner, depending on the specific reaction sequence employed. rsc.org

A one-step synthesis of optically active benzyl (B1604629) N-trityl-L-aziridine-2-carboxylates has been reported from benzyl N-trityl-L-serine or threonine esters by treatment with sulfuryl chloride, affording the corresponding aziridines in excellent yields. researchgate.net

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial-scale production of a chiral compound like this compound presents a unique set of challenges and considerations. Key factors that must be addressed include process safety, scalability of the chosen synthetic route, cost-effectiveness, and regulatory compliance.

Process Safety: Aziridines are known to be reactive and potentially hazardous compounds. industrialchemicals.gov.au Their synthesis and handling on a large scale require stringent safety protocols. The use of potentially explosive reagents like diazo compounds necessitates careful temperature control, specialized equipment, and robust containment systems. The toxicity of aziridines and their precursors must also be considered, requiring appropriate personal protective equipment (PPE) and engineering controls to minimize worker exposure. industrialchemicals.gov.au

Scalability and Process Optimization: A synthetic route that is efficient on a gram scale may not be suitable for production in kilograms or tons. Reactions that require cryogenic temperatures, highly dilute conditions, or chromatographic purification can be difficult and expensive to scale up. For industrial production, a robust and reproducible process is paramount. This often involves optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation. Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, scalability, and process control for hazardous reactions. clockss.org

Regulatory Compliance: The production of any chemical, particularly those with potential biological activity, is subject to strict regulatory oversight. This includes regulations related to environmental protection, worker safety, and product quality. Good Manufacturing Practices (GMP) must be followed if the compound is intended for pharmaceutical applications.

Reactivity and Chemical Transformations of Methyl 1 Benzylaziridine 2 Carboxylate

Ring-Opening Reactions: Mechanisms and Selectivity

The chemistry of methyl 1-benzylaziridine-2-carboxylate (B13916979) is dominated by nucleophilic ring-opening reactions, a consequence of the significant ring strain inherent in the aziridine (B145994) structure. acs.org The presence of the electron-withdrawing benzyl (B1604629) group on the nitrogen atom activates the ring, making it more susceptible to nucleophilic attack compared to non-activated aziridines. nih.gov These reactions provide a direct pathway to a wide array of functionalized nitrogen-containing compounds. acs.org

The course of these reactions, particularly the regioselectivity and stereochemistry, is influenced by several factors. These include the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions employed. nih.govnih.gov The interplay of these elements dictates whether the reaction proceeds via an S(_N)1 or S(_N)2-type mechanism, which in turn determines the final product structure. nih.gov

Nucleophilic Ring-Opening

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Water)

The ring-opening of activated aziridines with oxygen nucleophiles such as alcohols and water typically proceeds under acidic conditions. For instance, the reaction of bicyclic N-aryl aziridines with acetic acid requires elevated temperatures to afford the ring-opened product. nih.gov In the case of aziridine-2-carboxylates, attack by alcohols is often favored at the less hindered carbon atom. nih.gov The stereochemistry of these reactions generally occurs with an inversion of configuration, consistent with an S(_N)2-like mechanism. acs.org

Studies on oxazolidinone-fused aziridines have shown that reactions with primary, secondary, and tertiary alcohols can efficiently produce 2-amino ethers. acs.org The reaction of a trisubstituted aziridine with methanol under both acidic (TfOH) and basic conditions proceeded through the same pathway to yield the same stereochemical outcome. acs.org

NucleophileConditionsProductYieldReference
MethanolTfOH, 25 °C, 1 h2-amino etherGood acs.org
EthanolTfOH, 25 °C, 1 h2-amino etherGood acs.org
1-ButanolTfOH, CH(_2)Cl(_2), 25 °C, 1 h2-amino ether- acs.org
Acetic Acid60 °CRing-opened acetate74% nih.gov
Reactions with Carbon Nucleophiles (e.g., Organometallic Reagents, Aromatic C-nucleophiles)

Organometallic reagents, such as Grignard and organozinc reagents, are effective carbon nucleophiles for the ring-opening of aziridines. However, their reactions with aziridine-2-carboxylates can be complex. The ester group is also susceptible to attack by these strong nucleophiles, potentially leading to tertiary alcohols after sequential addition-elimination-addition reactions. libretexts.orglibretexts.org To achieve selective ring-opening while preserving the ester, less reactive organometallic species like organocuprates might be employed.

Another significant class of reactions involving carbon nucleophiles is the Friedel-Crafts reaction. In the presence of a Lewis acid, the aziridine can act as an electrophile, reacting with aromatic compounds. nih.gov For example, the Friedel-Crafts acylation of N-methylpyrrole with benzoyl chlorides can be catalyzed by a resorcinarene capsule, proceeding through a bimolecular concerted S(_N)2 mechanism. nih.gov

NucleophileReagent/CatalystProduct TypeReference
Grignard Reagents-Tertiary Alcohols libretexts.org
Organozinc Reagents-Syn Adducts (with aziridine-2-carboxaldehydes) nih.gov
Aromatic CompoundsLewis Acid (e.g., AlCl(_3))Aryl-substituted amino esters nih.gov
Indole (B1671886)-Ring-opened indole adduct researchgate.net
Reactions with Nitrogen Nucleophiles (e.g., Azides, Amines)

Nitrogen nucleophiles, including azides and amines, readily open the aziridine ring to form vicinal diamines or azido amines, which are valuable synthetic precursors. The reaction of azides, such as sodium azide, with aziridine-2-carboxylates often occurs with high regioselectivity. researchgate.netru.nl For instance, the ring-opening of N-tosylaziridines with sodium azide in the presence of an ammonium salt leads to the formation of β-azido-α-hydroxy esters. ru.nl

The aza-addition of amines to N-tosyl protected aziridines can be achieved under catalyst- and solvent-free conditions, accommodating a variety of aromatic amines. rsc.org Furthermore, the alkylative ring-opening of non-activated aziridines with nucleophiles like azide can be achieved by first activating the aziridine nitrogen with an alkylating agent. mdpi.comnih.gov

NucleophileConditionsProductReference
Sodium AzideNH(_4)Cl, EtOH, refluxβ-azido-α-hydroxy ester ru.nl
Aromatic AminesCatalyst- and solvent-freeVicinal diamine rsc.org
AzideAlkylation (e.g., MeI, AgOTf)N-alkylated β-azido amine mdpi.com
Reactions with Sulfur Nucleophiles (e.g., Thiols)

Sulfur nucleophiles, such as thiols, are also effective for the ring-opening of aziridines. These reactions often proceed with high stereospecificity. For example, the reaction of aziridines with thiocyanic acid results in the formation of 2-amino-2-thiazolines with complete inversion of stereochemistry. researchgate.net Similarly, reactions with carbon disulfide can lead to thiazolidine-2-thiones, where a cis-aziridine yields a trans-thiazolidinethione. researchgate.net

The high polarizability of the sulfur atom contributes to its reactivity in these processes. researchgate.net While many ring-opening reactions with thiols are conducted for synthetic purposes under specific conditions, the reactivity of aziridines towards these nucleophiles has also been explored for the development of chemical sensors. osti.gov

NucleophileProduct TypeStereochemistryReference
Thiocyanic Acid2-Amino-2-thiazolineInversion researchgate.net
Carbon DisulfideThiazolidine-2-thioneInversion researchgate.net
Hydrogen Sulfide (with acetone)Thiazolidine- researchgate.net
Thiolsβ-amino thiols- osti.gov
Regioselectivity and Stereospecificity in Nucleophilic Attack

The regioselectivity of nucleophilic ring-opening of aziridine-2-carboxylates is primarily governed by electronic effects due to the carboxylic ester substituent. nih.gov Nucleophilic attack generally occurs at the carbon atom that can best stabilize a partial positive charge in the transition state. For acyl-substituted aziridines, attack by nucleophiles like azide and halide is favored at the more hindered C2 position (adjacent to the ester). nih.gov

The stereochemistry of these reactions is highly dependent on the reaction mechanism. Acid-mediated ring-openings can proceed through a pathway that is intermediate between S(_N)1 and S(_N)2, which can lead to a lack of stereo-control. nih.gov However, many nucleophilic ring-opening reactions of activated aziridines proceed via an S(_N)2 mechanism, resulting in a complete inversion of configuration at the center of attack. acs.orgresearchgate.net This stereospecificity is a key feature that makes aziridines powerful building blocks in asymmetric synthesis. The development of robust, catalytic ring-opening processes is crucial for accurately predicting and controlling both regioselectivity and stereochemistry. mdpi.com

Influence of Substituents and Reaction Conditions on Pathway Selection

The regioselectivity of nucleophilic ring-opening in aziridines, including Methyl 1-benzylaziridine-2-carboxylate, is a subject of considerable study. For non-activated aziridines, which have an electron-donating group like benzyl on the nitrogen, the reaction typically requires activation by an electrophile to form an aziridinium (B1262131) ion intermediate. frontiersin.orgnih.gov The subsequent nucleophilic attack can occur at either the C2 or C3 position, and the preferred pathway is dictated by a delicate balance of steric and electronic factors. frontiersin.orgrsc.org

The efficiency and pathway of the ring-opening reaction are heavily dependent on several factors:

Substituents on the Aziridine Ring: The electronic nature of substituents on the carbon atoms of the ring plays a crucial role. The presence of the electron-withdrawing methyl carboxylate group at the C2 position influences the electron distribution and stability of potential intermediates. For example, in related 3-aryl-1-benzylaziridine-2-carboxylates, electron-poor aryl groups at C3 favor SN2 attack with inversion, while electron-rich aryl groups can lead to mixtures of diastereomers, suggesting more complex pathways.

Nature of the Nucleophile: The strength and steric bulk of the incoming nucleophile affect where it will attack the aziridinium ion. Bulky nucleophiles may preferentially attack the less sterically hindered C3 position, whereas smaller, more reactive nucleophiles might favor the more electronically deficient C2 position.

Reaction Conditions: The choice of solvent and catalyst can significantly alter the reaction pathway. Lewis acids or protic acids are used to activate the aziridine nitrogen, and their specific nature can influence the stability of the aziridinium intermediate and the regioselectivity of the subsequent nucleophilic attack. mdpi.com Some reactions can even proceed under catalyst- and solvent-free conditions, depending on the inherent reactivity of the aziridine and nucleophile. rsc.org

The interplay of these factors determines whether the C2-N or C3-N bond is cleaved, leading to different constitutional isomers.

Reductive Ring-Opening Reactions

Reductive methods provide a powerful means to open the aziridine ring, leading to valuable amino ester products. These reactions can proceed via catalytic hydrogenation or by using chemical reducing agents, with the regioselectivity often being complementary.

Catalytic Hydrogenation

Catalytic hydrogenation of N-benzyl aziridines can lead to two primary outcomes: simple deprotection of the benzyl group or reductive cleavage of the aziridine ring. The most common transformation is the hydrogenolysis of the N-C(benzyl) bond using a palladium catalyst (e.g., Pd/C) and a hydrogen source, which yields the corresponding N-H aziridine and toluene. organic-chemistry.org This reaction is a standard method for N-debenzylation in peptide and amino acid synthesis. rsc.org

Catalytic Transfer Hydrogenation (CTH) offers a milder and often more rapid alternative to using high-pressure hydrogen gas. In CTH, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used in the presence of a catalyst like Pd/C. organic-chemistry.orgrsc.org

While N-debenzylation is common, conditions can be tuned to favor the reductive opening of the aziridine ring itself. Palladium-mediated reductive opening of related aziridine-2-carboxylates has been shown to occur selectively at the C3 position, providing access to α-amino acid derivatives. nih.gov The choice between debenzylation and ring-opening depends on the catalyst, solvent, and the presence of other functional groups on the molecule.

Reaction TypeCatalystHydrogen SourcePrimary ProductRef.
N-Debenzylation10% Pd/CH₂ (gas)Methyl aziridine-2-carboxylate (B8329488) organic-chemistry.org
N-Debenzylation (CTH)10% Pd/CAmmonium FormateMethyl aziridine-2-carboxylate organic-chemistry.org
Reductive Ring-OpeningPd(OAc)₂ / LigandH₂ (gas)Methyl 3-amino-3-phenylpropanoate nih.gov
Samarium(II) Iodide-Mediated Reductions

Samarium(II) iodide (SmI₂, Kagan's reagent) is a potent single-electron transfer agent widely used in organic synthesis for the reduction of various functional groups under mild conditions. wikipedia.orgwikipedia.org When applied to aziridine-2-carboxylates, SmI₂ can induce reductive ring-opening, yielding β-amino esters. This transformation is the result of C-N bond cleavage. nih.govacs.org

The reaction pathway is highly sensitive to the nature of the substituent on the aziridine nitrogen. Aziridines with strongly N-activating groups, such as a p-toluenesulfonate (tosyl) group, exclusively undergo C-N bond cleavage. nih.gov For N-benzyl aziridines, the reaction is more complex, and competition between C-N and C-C bond cleavage can be observed, particularly when a substituent is present at the C3 position. The presence of additives, such as water or amines, can significantly modulate the reactivity and selectivity of SmI₂. gu.se

A comprehensive study on related systems by Wulff and coworkers demonstrated that the regioselectivity of SmI₂-mediated ring-opening is influenced by both the N-substituent and the C3-substituent. nih.gov While the N-benzyl group is not strongly activating, the strain of the ring and coordination to the samarium ion can facilitate the reduction. The predominant product arises from cleavage of the C2-N bond, which is electronically activated by the adjacent ester.

N-SubstituentC3-SubstituentPredominant CleavageProduct TypeRef.
-SO₂Tol (Tosyl)-HC2-Nβ-Amino ester nih.gov
-SO₂Tol (Tosyl)-Ph (trans)C2-Nβ-Amino ester nih.gov
-CO₂Bn (Cbz)-Ph (trans)C2-Nβ-Amino ester nih.gov
-CO₂Bn (Cbz)-Ph (cis)C2-N / C2-C3 (1:1)Mixture nih.gov
-Bn (Benzyl)-HC2-N (Predicted)β-Amino ester nih.gov

Acid-Catalyzed Ring-Opening

The N-benzyl group in this compound is considered non-activating, meaning the aziridine is relatively inert toward direct nucleophilic attack. mdpi.com Therefore, activation with a protic or Lewis acid is generally required to facilitate ring-opening. nih.gov The acid coordinates to or protonates the nitrogen atom, forming a highly strained and reactive aziridinium ion. frontiersin.org This intermediate is then susceptible to attack by a wide range of nucleophiles.

The regioselectivity of the nucleophilic attack on the aziridinium ion is governed by both electronic and steric effects.

Electronic Control: Attack often occurs at the more substituted C2 position, as this carbon can better stabilize the partial positive charge that develops in the transition state.

Steric Control: If the C2 position is sterically hindered, the nucleophile may preferentially attack the less substituted C3 position. rsc.org

The outcome is thus a result of the competition between these two factors and is also dependent on the specific acid and nucleophile used. For example, the reaction of related 2-acylaziridines with acid chlorides proceeds via an aziridinium ion intermediate, which is then opened by the chloride anion at the C2 position. nih.gov

Stereochemical Inversion and Retention in Ring-Opening

The stereochemical outcome of aziridine ring-opening is a critical aspect of its synthetic utility. In most cases, the acid-catalyzed or nucleophilic ring-opening of an aziridinium ion proceeds through a classic Sₙ2-type mechanism. This pathway involves a backside attack by the nucleophile on one of the ring carbons, resulting in a complete inversion of the stereochemistry at that center. acs.org

This stereospecificity is highly valuable in asymmetric synthesis, as it allows the stereochemistry of the starting chiral aziridine to be predictably transferred to the acyclic product. For instance, the ring-opening of chiral 2-acylaziridines with acid chlorides has been shown to proceed with complete inversion of configuration at the C2 position. nih.gov

Other Key Chemical Transformations

Beyond simple ring-opening with external nucleophiles, this compound and its derivatives can undergo a range of other synthetically useful transformations, most notably ring expansion reactions. The inherent strain of the three-membered ring provides a thermodynamic driving force for rearrangement into larger, more stable heterocyclic systems.

One of the most significant transformations is the conversion of aziridine-2-carboxylates into β-lactams (azetidin-2-ones). This one-carbon ring expansion is a key reaction for the synthesis of this important class of compounds, which form the core of many antibiotic drugs. nih.govnih.gov The synthesis can be achieved through various methods, often involving the intramolecular cyclization of a β-substituted amino acid derivative formed in situ from the aziridine.

Another important reaction is the thermal or photochemical generation of azomethine ylides . These 1,3-dipoles can be formed by the conrotatory ring-opening of the C2-C3 bond of the aziridine. The resulting ylide can then participate in [3+2] cycloaddition reactions with a variety of dipolarophiles (e.g., alkenes, alkynes), providing a powerful route to five-membered nitrogen heterocycles like pyrrolidines. researchgate.net

Furthermore, aziridines bearing unsaturation, such as vinylaziridines (which can be prepared from the parent carboxylate), are precursors for a variety of pericyclic ring expansion reactions, leading to the formation of larger rings like seven-membered azepines. mdpi.com

Oxidation Reactions (e.g., Formation of Oxaziridines)

The oxidation of the nitrogen atom in aziridines presents a pathway to the formation of oxaziridines, three-membered heterocycles containing an oxygen, nitrogen, and carbon atom. In the case of this compound, the tertiary amine of the aziridine ring can be oxidized using peroxy acids (peracids) to yield the corresponding oxaziridine. This transformation is analogous to the well-established oxidation of imines. wikipedia.org

The nitrogen atom in N-alkyl oxaziridines, such as the one derived from this compound, typically exhibits a high barrier to inversion (25–32 kcal/mol), which can lead to chirality at the nitrogen center. nih.gov The reaction involves the direct transfer of an oxygen atom from the peracid to the nitrogen lone pair of the aziridine.

Common oxidizing agents for this type of transformation include meta-chloroperoxybenzoic acid (mCPBA) and peroxyacetic acid. The general mechanism for the oxidation of an N-alkyl aziridine to an oxaziridine is depicted below.

Table 1: Reagents for Oxaziridine Synthesis

Reagent Description
meta-Chloroperoxybenzoic acid (mCPBA) A common peroxy acid used for the oxidation of various functional groups, including amines and imines, to form N-oxides or oxaziridines. nih.gov
Peroxyacetic acid Another effective peracid for the epoxidation of alkenes and oxidation of heteroatoms.

The resulting oxaziridine from this compound would be a structurally strained and reactive molecule, useful as a specialized reagent for oxygen transfer reactions, such as the α-hydroxylation of enolates or the epoxidation of alkenes. wikipedia.org

Substitutions on the N-Benzyl Moiety

The N-benzyl group in this compound serves as a common protecting group for the nitrogen atom. Its removal, a form of substitution reaction, is a critical step in many synthetic sequences to liberate the secondary amine for further functionalization. Various methods are employed for this debenzylation.

Catalytic transfer hydrogenation is an effective method, utilizing a palladium catalyst (e.g., Pd/C) and a hydrogen donor like ammonium formate. mdma.ch This method is often rapid, with reactions completing in minutes under reflux conditions, and avoids the need for high-pressure hydrogenation equipment. mdma.ch

Another widely used technique is catalytic hydrogenation, where the compound is subjected to hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. nih.gov While effective, this process can sometimes be slow due to the coordination of the product amine to the palladium catalyst, which can act as a poison. The reaction rate can be enhanced by the addition of acidic heterogeneous catalysts like niobic acid-on-carbon (Nb₂O₅/C), which facilitates the deprotection. nih.gov

Oxidative cleavage offers an alternative route. Reagents such as Ceric Ammonium Nitrate (CAN) can effectively remove benzyl groups under oxidative conditions. researchgate.net These methods are valuable when the molecule contains other functional groups that are sensitive to reductive conditions.

Table 2: Common Methods for N-Benzyl Deprotection

Method Reagents Key Features
Catalytic Transfer Hydrogenation 10% Pd-C, Ammonium Formate (HCOONH₄), Methanol Rapid, mild conditions, avoids high-pressure H₂. mdma.ch
Catalytic Hydrogenation H₂, Pd/C Green and sustainable method; catalyst is easily removed. nih.gov
Facilitated Catalytic Hydrogenation H₂, Pd/C, Niobic acid-on-carbon (Nb₂O₅/C) Significantly accelerates the reaction compared to Pd/C alone. nih.gov

Ring Expansion Reactions to Form Larger Heterocycles

The inherent ring strain of the aziridine ring in this compound makes it an excellent precursor for ring expansion reactions to synthesize larger, more complex N-heterocycles. These transformations are of significant interest as they provide access to valuable scaffolds like imidazolidinones, piperidines, and azetidines. researchgate.netscholaris.ca

One such transformation is the Lewis acid-catalyzed reaction with isocyanates. This reaction proceeds regio- and stereospecifically to yield enantiomerically pure 4-functionalized imidazolidin-2-ones. bioorg.org The reaction is initiated by the formation of an aziridinium ion intermediate, which is then attacked by the isocyanate. The subsequent intramolecular cyclization results in the five-membered imidazolidinone ring with retention of configuration at the C-2 position of the original aziridine. bioorg.org

Furthermore, ring expansions can be achieved through the intermediacy of aziridinium ylides, which are generated by the reaction of the aziridine with a metal carbene. researchgate.net These ylides can undergo rearrangements, such as a cell.comresearchgate.net-Stevens rearrangement, to furnish four-membered azetidine rings or engage in formal [3+3] ring expansions to yield six-membered dehydropiperidines. researchgate.netchemrxiv.org The outcome of these reactions can often be tuned by the choice of catalyst or the substituents on the carbene precursor. chemrxiv.org

Table 3: Examples of Ring Expansion Reactions of Aziridine-2-carboxylates

Reactant Product Type Key Features
Isocyanates (with Lewis acid) Imidazolidin-2-ones Stereospecific reaction with retention of configuration. bioorg.org
Diazo compounds (with Rh or Cu catalyst) Dehydropiperidines Proceeds via an aziridinium ylide intermediate in a formal [3+3] expansion. researchgate.net

Reactions Involving Aziridinium Ion Intermediates

Generation and Reactivity of Aziridinium Ions

Nonactivated aziridines, such as this compound, are generally unreactive towards nucleophiles. However, they can be activated by reaction with electrophiles to form highly reactive aziridinium ions. nih.govencyclopedia.pub The formation of this quaternary ammonium species significantly increases the ring strain and renders the ring carbons susceptible to nucleophilic attack. encyclopedia.pub

Aziridinium ions are typically generated by the addition of electrophiles like alkylating agents (e.g., methyl triflate), acyl halides, or protons (from Brønsted or Lewis acids) to the nucleophilic nitrogen of the aziridine ring. nih.govencyclopedia.pub Once formed, the aziridinium ion undergoes ring-opening upon attack by a nucleophile. The regioselectivity of this attack—whether it occurs at the C2 (substituted) or C3 (unsubstituted) carbon—is influenced by steric and electronic factors of the substrate and the nature of the nucleophile. For 2-substituted aziridines, attack often occurs at the less substituted C3 position (kinetically favored) or the more substituted C2 position (thermodynamically favored), especially if the substituent can stabilize a positive charge. nih.gov

N-Methylative Aziridinium Ring Opening

A particularly useful strategy for the activation and functionalization of N-benzyl aziridines is the "N-methylative aziridinium ring opening". nih.gov This method involves treating the aziridine with methyl trifluoromethanesulfonate (MeOTf). The high nucleofugality of the triflate anion facilitates the efficient formation of a stable N-methyl aziridinium ion. nih.govnih.gov

This stable intermediate can then be reacted with a variety of external nucleophiles, leading to ring-opened products in a highly regio- and stereoselective manner. nih.govnih.gov The process allows for the simultaneous introduction of a methyl group onto the nitrogen and a new functional group from the nucleophile at one of the ring carbons. This reaction provides a powerful route for synthesizing complex N-methylated acyclic amines, which are common motifs in biologically active molecules. nih.govsemanticscholar.org

Table 4: Nucleophiles Used in N-Methylative Aziridine Ring Opening

Nucleophile Product Type
Acetate N-methylated β-amino acetate derivative. nih.gov
Azide N-methylated β-amino azide derivative. nih.gov
Nitriles N-methylated γ-amino nitrile derivative (after attack and hydrolysis). nih.gov
Aziridinium Ylide Formation and Transformations

Aziridinium ylides are highly reactive zwitterionic intermediates that can be generated from this compound. nih.gov These ylides are typically formed by the reaction of the aziridine's nucleophilic nitrogen with a transition metal carbene, commonly generated from a diazo compound in the presence of a rhodium or copper catalyst. cell.com

Once formed, the strained aziridinium ylide can undergo a variety of transformations, making it a versatile intermediate for synthesizing complex nitrogen-containing scaffolds. cell.comnih.gov Common reaction pathways include:

Ring Expansions: The ylide can undergo sigmatropic rearrangements. For instance, a cell.comnih.gov-Stevens or cell.comresearchgate.net-sigmatropic rearrangement can lead to ring-expanded products like substituted pyrrolidines or azetidines. cell.comresearchgate.net

Cheletropic Extrusion: The ylide can fragment, extruding an alkene to form an imine product. This pathway competes with ring expansion and its favorability depends on the structure of the ylide. cell.comnih.gov

1,3-Dipolar Cycloadditions: The ylide can act as a 1,3-dipole and react with various dipolarophiles to construct five-membered rings. cell.com

Computational studies have shown that the fate of the aziridinium ylide is often determined by subtle energetic differences between the transition states for these competing pathways, which can be influenced by the catalyst, solvent, and substituents on both the aziridine and the carbene precursor. chemrxiv.orgnih.gov

Applications in Advanced Organic Synthesis

Methyl 1-benzylaziridine-2-carboxylate (B13916979) as a Chiral Building Block

Chiral aziridines, including methyl 1-benzylaziridine-2-carboxylate, are powerful intermediates in asymmetric synthesis. The strained three-membered ring readily undergoes nucleophilic attack, leading to highly controlled ring-opening. This process allows for the predictable installation of new functional groups, making it an excellent strategy for creating molecules with specific stereochemistry. The ability to control the regio- and stereoselectivity of these reactions has established chiral aziridines as indispensable tools for constructing enantiomerically pure compounds.

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of numerous biologically active molecules and active pharmaceutical ingredients (APIs). researchgate.net The aziridine-2-carboxylate (B8329488) scaffold is a precursor to a wide array of nitrogen-containing compounds, including various amino acid derivatives and complex alkaloids that are of significant interest in medicinal chemistry.

Preparation of Chiral Amines

The synthesis of chiral amines is a cornerstone of modern pharmaceutical chemistry, as they are present in a large percentage of drugs. This compound is an effective precursor for preparing chiral amines. The ring-opening of the aziridine (B145994) with various nucleophiles proceeds with high stereocontrol, providing access to a diverse range of functionalized amine products. This method is valued for its efficiency and the high degree of stereochemical purity in the resulting products.

Synthesis of α-Amino Acid Derivatives

The regioselectivity of the ring-opening reaction of aziridine-2-carboxylates is highly dependent on the nature of the attacking nucleophile. Nucleophilic attack at the C-3 position of the aziridine ring leads to the formation of α-amino acid derivatives. This regioselectivity is generally observed with "hard" nucleophiles, such as alcohols, which preferentially attack the more substituted carbon atom, cleaving the C2-N bond. This controlled bond cleavage provides a reliable synthetic route to both natural and unnatural α-amino acids.

Synthesis of β-Amino Acids and Diaminopropionates

The synthesis of β-amino acids and their derivatives is of great interest due to their unique structural properties and their use in creating peptides with enhanced stability against enzymatic degradation.

β-Amino Acids : this compound can be selectively converted into β-amino acid derivatives. This transformation is typically achieved by nucleophilic attack at the C-2 position of the aziridine ring. "Soft" nucleophiles and reductive ring-opening conditions, often employing reagents like samarium(II) iodide, favor this pathway. The reaction cleaves the C3-N bond, leading to the formation of the desired β-amino ester. The regioselectivity between C-2 and C-3 attack is a critical factor, governed by both steric and electronic effects. nih.gov

Diaminopropionates : 2,3-Diaminopropionates are valuable building blocks, notably for the synthesis of certain β-lactam antibiotics. The ring-opening of an aziridine-2-carboxylate with a nitrogen-based nucleophile provides a direct route to the 2,3-diaminopropionate backbone. This reaction establishes the required stereochemistry for subsequent transformations into more complex, biologically active molecules.

Nucleophile TypeSite of AttackProduct Type
"Hard" Nucleophiles (e.g., Alcohols)C-3α-Amino Acid Derivatives
"Soft" Nucleophiles (e.g., Thiolates)C-2β-Amino Acid Derivatives
Reducing Agents (e.g., SmI₂)C-2β-Amino Acid Derivatives
Nitrogen NucleophilesC-2 or C-3Diaminopropionate Derivatives

Construction of Unnatural Amino Acids (e.g., Homophenylalanine)

Unnatural amino acids are crucial components in drug discovery, peptidomimetics, and protein engineering. This compound serves as a versatile precursor for a variety of these non-proteinogenic amino acids through the regioselective ring-opening reactions described previously.

An important example of an unnatural amino acid with significant pharmaceutical application is L-homophenylalanine, a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension. While L-homophenylalanine is often synthesized via enzymatic routes from precursors like 2-oxo-4-phenylbutyric acid, the strategic use of chiral aziridine building blocks provides a general and powerful chemical approach to access the broader class of valuable unnatural amino acids. nih.govresearchgate.net

Synthesis of Complex Heterocyclic Systems

The strategic application of this compound extends to the synthesis of intricate heterocyclic structures that form the core of many natural products.

Pyrrolidine (B122466) Alkaloids : The pyrrolidine ring is a common motif in a wide range of biologically active alkaloids. Research has demonstrated that chiral aziridine-2-carboxylates can be converted into functionalized pyrrolidines. nih.gov This process involves a regioselective ring-opening of the aziridine, followed by an intramolecular cyclization reaction. This strategy allows for the construction of substituted pyrrolidine cores, which are precursors to various pyrrolidine and pyrrolizidine (B1209537) alkaloids. nih.govkib.ac.cnnih.gov

Aziridinomitosenes : Aziridinomitosenes are a class of potent antitumor agents that feature a complex tetracyclic ring system containing an aziridine moiety. The synthesis of these molecules underscores the importance of the aziridine-ester substructure in complex, biologically active natural products. The development of synthetic routes to these compounds highlights the stability and utility of the aziridine ring within advanced molecular architectures.

Tetrahydro-β-carbolines : Tetrahydro-β-carbolines are another important class of heterocyclic compounds found in many natural products and pharmacologically active molecules. rsc.orgnih.gov Their synthesis is most commonly achieved through the Pictet-Spengler reaction, which typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. rsc.orgnih.gov Other modern synthetic routes utilize precursors such as 2-indolylmethyl azides. rsc.orgnih.gov Currently, the use of this compound as a direct precursor in the synthesis of tetrahydro-β-carbolines is not a commonly reported method.

Total Synthesis Efforts

The unique structural features of aziridine-2-carboxylates have been strategically employed in the total synthesis of complex, biologically active molecules. The controlled, stereospecific ring-opening of these strained rings allows for the precise installation of amino functionalities, making them powerful intermediates in constructing peptide backbones and other intricate structures.

Dynobacin A: The first total synthesis of the potent antimicrobial agent Dynobacin A was successfully achieved by leveraging a convergent strategy that utilized an aziridine ring-opening maneuver. chemrxiv.org This approach was critical for accessing the β-branched amino acid components that are central to the complex decapeptide structure of the natural product. By capitalizing on the hidden symmetry within the target molecule, the synthesis, proceeding in 14 steps, demonstrates the utility of aziridine-based strategies in streamlining the construction of challenging molecular targets. This methodology facilitates the potential synthesis of numerous analogs for further medicinal chemistry studies. chemrxiv.org

α-C-mannosyltryptophan: In the stereocontrolled synthesis of α-C-mannosyltryptophan, a naturally occurring C-glycosyl amino acid, a chiral aziridine-2-carboxylate derivative is a key component. scispace.com The synthesis involves a crucial coupling reaction between a C-mannosylindole derivative and a serine-derived methyl N-Cbz-2-aziridinecarboxylate. scispace.comchinesechemsoc.org This reaction forges the critical bond between the indole (B1671886) nucleus and the amino acid backbone. The choice of Lewis acid catalyst was found to be critical for the regioselectivity of the aziridine ring-opening. While Sc(OTf)₃ gave a mixture of regioisomers, the use of Sc(ClO₄)₃ provided the desired protected α-C-mannosyltryptophan exclusively and in good yield. scispace.com

The following table summarizes the key findings from a model study for this coupling reaction:

EntryPromoterSolventTemperature (°C)Yield (%)Product Ratio (Desired:Regioisomer)
1Zn(OTf)₂CH₂Cl₂058>20:1
2Sc(OTf)₃CH₂Cl₂0663:1
3Sc(ClO₄)₃CH₂Cl₂066Exclusive
Data sourced from Nishikawa et al., 2001. scispace.com

Utilization as Chiral Auxiliaries in Enantioselective Processes

While classic chiral auxiliaries are temporarily attached and then removed, chiral building blocks like N-benzyl-aziridine-2-carboxylates can impart their stereochemistry to a new molecule in a way that the original chiral framework becomes an integral part of the final product. These compounds serve as three-carbon chiral synthons, where their inherent chirality directs the stereochemical outcome of subsequent transformations.

A notable application is the Lewis acid-catalyzed stereospecific ring expansion of chiral aziridine-2-carboxylates with isocyanates to yield enantiomerically pure 4-functionalized imidazolidin-2-ones. bioorg.org This transformation proceeds with retention of configuration at the C-2 position of the aziridine, which becomes the C-4 position of the new imidazolidin-2-one ring. The reaction is highly efficient, providing the ring-expanded products in high yields. For example, the reaction of N-[(R)-(+)-α-methylbenzyl]-2(R)-carboxylic acid menthol (B31143) ester with phenyl isocyanate in the presence of TMSCl proceeds smoothly to give the corresponding imidazolidin-2-one in 89% yield. bioorg.org This method provides a facile and asymmetric route to functionalized five-membered heterocyclic systems, demonstrating how the stereochemical information encoded in the aziridine ring can be effectively transferred to create new, complex chiral structures. bioorg.orgresearchgate.net

Contributions to Material Science through Aziridine-Containing Polymers

This compound is a monomer suitable for the synthesis of specialty polymers with unique properties. The presence of the N-benzyl and C-carboxylate groups activates the aziridine ring, making it susceptible to anionic ring-opening polymerization (AROP). This process allows for the creation of linear, functional polymers.

The polymerization is typically initiated by a nucleophilic attack on one of the ring carbons, leading to the opening of the strained three-membered ring. The electron-withdrawing carboxylate group on the aziridine nitrogen facilitates this process. The AROP of N-activated aziridines, such as those with N-sulfonyl or N-carboxylate groups, is a known method for producing linear polyamines, like linear polyethyleneimine (lPEI), after a subsequent deprotection step. The N-substituent plays a crucial role by deactivating the lone pair on the nitrogen atoms of the developing polymer chain, which prevents the branching reactions that are common in cationic ring-opening polymerizations.

The resulting aziridine-containing polymers can exhibit enhanced properties such as improved flexibility and durability, making them valuable for applications in advanced materials, including coatings and adhesives. The functional carboxylate groups along the polymer backbone offer sites for further modification, allowing for the tailoring of material properties for specific applications in biomedical devices or drug delivery systems.

Catalytic Strategies in Reactions Involving Methyl 1 Benzylaziridine 2 Carboxylate

Enzymatic Catalysis

Enzymes, particularly lipases, have emerged as powerful biocatalysts for the kinetic resolution of racemic aziridine-2-carboxylates, offering high stereoselectivity under mild reaction conditions.

Lipase-Catalyzed Transformations (e.g., Ammoniolysis)

The lipase-catalyzed ammoniolysis of N-alkyl aziridine-2-carboxylates serves as an effective method for achieving kinetic resolution. Specifically, Candida antarctica lipase B (CALB) has been shown to catalyze the stereoselective ammoniolysis of methyl 1-benzylaziridine-2-carboxylate (B13916979). In a typical reaction, the enzyme selectively converts one enantiomer of the racemic ester into the corresponding aziridine-2-carboxamide, leaving the other enantiomer unreacted.

This process yields both the (2S)-aziridine-2-carboxamide and the unreacted (2R)-aziridine-2-carboxylate in optically enriched forms. Research has shown that the nature of the N-substituent on the aziridine (B145994) ring significantly influences both the reaction rate and the stereoselectivity of the transformation. For instance, substrates with a benzyl (B1604629) substituent, such as methyl 1-benzylaziridine-2-carboxylate, have been observed to react approximately ten times faster than those with certain other substituents like a (1'S)-1-phenylethyl group nih.gov. However, the stereoselectivity for the benzyl-substituted substrate is moderate (E=5-7) compared to the high stereoselectivity observed with other N-substituents nih.gov. The reaction is typically carried out in an organic solvent, such as t-butanol, saturated with ammonia (B1221849) nih.gov.

Table 1: Effect of N-Substituent on Lipase-Catalyzed Ammoniolysis of Methyl Aziridine-2-carboxylates
N-SubstituentRelative Reaction RateStereoselectivity (E value)Reference
Benzyl~10x faster5-7 nih.gov
(1'R)-1-Phenylethyl~10x faster>50 nih.gov
(1'S)-1-Phenylethyl1x>50 nih.gov

Molecular Basis for Stereoselective Enzymatic Reactions

The stereoselectivity of lipase-catalyzed reactions is governed by the specific interactions between the substrate and the amino acid residues within the enzyme's active site. Molecular modeling studies on the CALB-catalyzed ammoniolysis of N-alkyl aziridine-2-carboxylates have provided insights into the origins of this selectivity nih.gov.

Enantioselectivity in these reactions is attributed to the differential fit of the two enantiomers within the catalytic pocket. For the slower-reacting enantiomer, steric hindrance and unfavorable interactions can prevent it from achieving an optimal orientation for catalysis. In the case of N-alkyl aziridine-2-carboxylates, modeling suggests that an "umbrella-like-inversion" orientation for the slow-reacting enantiomer can account for the experimental observations nih.gov. This model proposes that steric hindrance, for example between a substituent on the N-alkyl group and residues like Thr138 and Ile189 in the acyl-binding site, is responsible for the slower reaction rate nih.gov. Furthermore, subtle, unfavorable interactions, such as those between the methine hydrogen of the substrate and the Thr40 residue in the active site, contribute to the enantioselectivity nih.gov. These precise molecular interactions dictate which enantiomer reacts preferentially, leading to the successful kinetic resolution of the racemic mixture.

Transition Metal Catalysis (e.g., Copper-catalyzed reactions)

Transition metals, including copper, palladium, and rhodium, are widely used to catalyze a range of reactions involving aziridines. These catalysts can facilitate ring-opening, cycloaddition, and rearrangement reactions, often with high levels of control over regio- and stereoselectivity.

Copper catalysts, in particular, have been employed for the synthesis of nitrogen-containing heterocycles starting from aziridines. One such example is the copper-catalyzed synthesis of imidazolidines through the reaction of aziridines with imines nih.gov. The proposed mechanism involves the initial coordination of the aziridine to the copper catalyst. This is followed by a nucleophilic attack from the imine, which opens the aziridine ring. A subsequent intramolecular cyclization then affords the imidazolidine product nih.gov. This methodology demonstrates the utility of copper catalysis in activating the aziridine ring for the construction of more complex heterocyclic systems. While this specific example does not use this compound, it illustrates a general and important reactivity pattern for aziridines under transition metal catalysis.

Organocatalysis in Aziridine Chemistry

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis and offers a complementary approach to metal- and enzyme-based catalysis. In the context of aziridine chemistry, organocatalysts have been successfully applied to promote various enantioselective transformations, most notably ring-opening reactions.

The activation of aziridines by organocatalysts can proceed through different mechanisms. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the ring-opening polymerization of N-tosyl aziridines, providing a metal-free route to poly(aziridine)s rsc.org. Another common strategy involves the use of chiral Brønsted acids or bases, or phase-transfer catalysts (PTCs). Chiral PTCs have been successfully used in the organocatalytic asymmetric ring-opening of N-tosyl protected aziridines with nucleophiles like β-ketoesters rsc.org. These reactions can produce optically active aminoethyl-functionalized compounds with high enantiomeric excess (up to 99% ee) rsc.org. The nucleophilic ring-opening of the aziridine ring can be controlled to occur at either the C2 or C3 position, depending on the substituents on the aziridine, the nature of the nucleophile, and the catalyst employed, leading to valuable acyclic amine intermediates that can be used to synthesize various azaheterocycles frontiersin.orgnih.gov.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of methyl 1-benzylaziridine-2-carboxylate (B13916979). Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the benzyl (B1604629) group, the methyl ester, and the three-membered aziridine (B145994) ring. The chemical shifts and coupling constants of the aziridine ring protons are particularly diagnostic, reflecting the strained nature of the ring and their relative stereochemistry (cis or trans).

Determining the absolute configuration of the stereogenic center at the C2 position of the aziridine ring is a significant challenge. While Mosher's method is traditionally applied to chiral alcohols and amines, a modified approach can be conceptualized for methyl 1-benzylaziridine-2-carboxylate. umn.edunih.gov This would first involve the chemical transformation of the methyl ester to a functional group amenable to derivatization with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). For instance, reduction of the ester to the corresponding alcohol, (1-benzylaziridin-2-yl)methanol, would allow for the formation of diastereomeric Mosher esters.

The protocol involves two separate reactions where the chiral alcohol is treated with the (R)- and (S)-enantiomers of MTPA chloride. springernature.com This creates a pair of diastereomers, which, unlike enantiomers, exhibit distinct NMR spectra. youtube.com The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration. nih.gov

The underlying principle relies on the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation, the protons of the substrate are arranged differently with respect to this phenyl group in the two diastereomers. umn.edu By comparing the chemical shifts (δ) of protons in the (R)-MTPA ester versus the (S)-MTPA ester, a Δδ (δS - δR) value is calculated for each proton. Protons with a positive Δδ value are considered to be on one side of the molecule, while those with a negative Δδ are on the other, allowing for the assignment of the absolute configuration of the original alcohol.

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Esters of (1-benzylaziridin-2-yl)methanol This table is illustrative and demonstrates the expected pattern of chemical shift differences used in Mosher's method.

Protons of (1-benzylaziridin-2-yl)methanol Moietyδ (S-MTPA Ester) (ppm)δ (R-MTPA Ester) (ppm)Δδ (δS - δR) (ppm)Inferred Position Relative to MTPA Phenyl Group
Aziridine-H23.153.25-0.10Negative Δδ
CH₂O Proton a4.454.35+0.10Positive Δδ
CH₂O Proton b4.604.52+0.08Positive Δδ
Benzyl-CH₂ Protons3.803.81-0.01Negative Δδ

Analysis of Diastereomeric Mixtures

In synthetic routes that may produce both cis and trans isomers of substituted aziridines, NMR spectroscopy is the primary tool for determining the diastereomeric ratio (d.r.). chemrxiv.org For this compound, the key coupling constant is ³JHH between the protons at C2 and C3 of the aziridine ring. Generally, the coupling constant for trans protons in a three-membered ring is smaller than for cis protons. However, in aziridines, this can be variable.

Unequivocal assignment is typically achieved through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment would show a spatial correlation (cross-peak) between the C2 and C3 protons if they are on the same side of the ring (cis), whereas this correlation would be absent or very weak for the trans isomer. Once the signals for each diastereomer are identified, the diastereomeric ratio can be accurately calculated by integrating the respective proton signals. chemrxiv.org

Mass Spectrometry (MS) for Characterization and Derivatization Strategies

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide structural information, often showing characteristic losses of the methyl ester group, the benzyl group, or fragments related to the opening of the aziridine ring. For instance, the compound has been identified as a reactant in the formation of pyrrolidinofullerenes, where mass spectrometry was used to characterize the resulting products. dokumen.pub

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for analyzing reaction mixtures and identifying products, especially those present in low concentrations. nih.govresearchgate.net For reaction products of this compound, derivatization can be employed to enhance ionization efficiency and improve detection sensitivity. ddtjournal.com

For example, if the aziridine ring opens to form an amine, derivatization reagents that target primary or secondary amines can be used. These reagents often introduce a permanently charged group or a group that is easily ionizable, leading to a significant increase in signal intensity in the mass spectrometer. nih.gov This strategy is particularly useful in complex biological matrices or when tracking the formation of low-level byproducts. Aziridination reactions on unsaturated lipids, for example, use the unique fragmentation of the resulting aziridine ring to pinpoint the location of former C=C bonds. biorxiv.org A similar targeted approach could be designed to follow the fate of the this compound core in subsequent reactions.

Table 2: Potential Derivatization Strategies for LC-MS Analysis of Aziridine Reaction Products

Functional Group in ProductDerivatization ReagentPurposeExpected MS/MS Fragmentation
Secondary Amine (from ring opening)Dansyl ChlorideIncreased ionization efficiency, fluorescenceCharacteristic loss of the dansyl group
Carboxylic Acid (from ester hydrolysis)Isonicotinoyl AzideAdds a readily protonated pyridine (B92270) moietyProduct ion at m/z 139 (protonated pyridyl carbamic acid) ddtjournal.com
Diol (from ring opening and reduction)AcetylationImproved chromatographic propertiesNeutral loss of acetic acid

Optical Rotation and Circular Dichroism for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, chiroptical methods are essential for determining its enantiomeric purity or enantiomeric excess (ee).

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of the chiral compound. wikipedia.org The magnitude and sign (+ for dextrorotatory, - for levorotatory) of the specific rotation ([α]) are characteristic properties of an enantiomer at a given wavelength, temperature, and solvent. By comparing the measured specific rotation of a synthesized sample to the value reported for the enantiomerically pure compound, the enantiomeric excess can be calculated.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edulibretexts.org A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. For this compound, the phenyl ring and the carbonyl group of the ester are chromophores that would give rise to CD signals. The resulting spectrum is a unique fingerprint for a specific enantiomer. Enantiomers will produce mirror-image CD spectra, and this technique can be used quantitatively to determine enantiomeric purity. rutgers.edu

X-ray Crystallography for Definitive Structural Determination

Single-crystal X-ray crystallography stands as the ultimate method for the unambiguous determination of molecular structure. This technique provides precise information on bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the molecule in the solid state. dokumen.pub To perform this analysis, a suitable single crystal of this compound must be grown. The diffraction pattern of X-rays passing through the crystal allows for the construction of a three-dimensional electron density map, from which the exact position of each atom can be determined. This method provides irrefutable proof of the compound's connectivity and its absolute configuration, serving as a benchmark against which spectroscopic and chiroptical data can be validated.

Computational and Theoretical Investigations

Quantum Chemical Studies on Ring Strain and Reactivity

The high reactivity of aziridines, including methyl 1-benzylaziridine-2-carboxylate (B13916979), is largely attributed to the significant ring strain inherent in the three-membered ring. nih.gov Quantum chemical calculations are pivotal in quantifying this strain energy. While specific calculations for methyl 1-benzylaziridine-2-carboxylate are not extensively documented in dedicated studies, data from related aziridine (B145994) derivatives provide valuable insights. For instance, the calculated total ring strain for 2H-azirine-2-carboxylates is reported to be in the range of 48-44.6 kcal/mol. chemrxiv.org This high degree of strain energizes the molecule, making it susceptible to ring-opening reactions by various nucleophiles. nih.gov

The relief of this ring strain is a primary thermodynamic driving force for many reactions involving aziridines. rsc.org Computational studies can model the geometric and electronic structure of the aziridine ring, revealing bond angles that deviate significantly from the ideal tetrahedral or trigonal planar geometries, which is a direct indicator of strain. This strain not only affects the thermodynamics of ring-opening but also influences the kinetic barriers of these reactions.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling techniques are instrumental in mapping the potential energy surfaces of reactions involving this compound. These models allow for the detailed investigation of various reaction pathways, including nucleophilic ring-opening, cycloadditions, and rearrangements. A crucial aspect of this modeling is the identification and characterization of transition states, which are the energetic maxima along a reaction coordinate and are critical for determining reaction rates.

For instance, in the context of cycloaddition reactions, which are a common mode of reactivity for aziridines, computational models can elucidate the stepwise versus concerted nature of the mechanism. mdpi.com These models can also predict the activation energies for different pathways, thereby explaining observed product distributions. While a specific study on this compound is not available, the general principles are well-established. For example, in the [3+2] cycloaddition reaction between a nitrile oxide and an alkene, modeling data was able to discern between a stepwise radical-mediated pathway and a concerted one, finding the radical mechanism to have significantly lower energy barriers. mdpi.com

Prediction of Regioselectivity and Stereoselectivity

Many reactions of chiral aziridines, such as this compound, can yield multiple regio- and stereoisomers. Computational chemistry provides a powerful means to predict and rationalize the observed selectivity. By calculating the energies of the different possible transition states leading to these isomers, the kinetically favored product can be identified.

For example, in nucleophilic ring-opening reactions, the nucleophile can attack either of the two ring carbons. The regioselectivity of this attack is governed by a combination of steric and electronic factors. Theoretical models can quantify these effects. For instance, Density Functional Theory (DFT) calculations have been successfully used to predict the regioselectivity in 1,3-dipolar cycloaddition reactions, with the predicted product ratios closely matching experimental results. mdpi.com Similarly, the stereoselectivity of reactions, such as the formation of cis or trans products in aziridination reactions, has been studied computationally to understand the factors controlling the stereochemical outcome. mdpi.com

Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure and reactivity of molecules like this compound. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for studying complex reaction mechanisms.

DFT can be used to calculate a variety of properties that are crucial for understanding reaction mechanisms, including:

Optimized geometries of reactants, intermediates, transition states, and products.

Reaction energies and activation barriers , which help to determine the feasibility and rate of a reaction.

Frontier Molecular Orbitals (HOMO and LUMO) , the analysis of which provides insights into the reactivity and selectivity of the molecule. dntb.gov.ua

Molecular Electrostatic Potential (MEP) maps, which indicate the electron-rich and electron-poor regions of a molecule, predicting sites of nucleophilic and electrophilic attack. dntb.gov.ua

For example, DFT calculations have been employed to investigate the mechanism of cycloaddition reactions involving azides, revealing that the formation of one regioisomer is both kinetically and thermodynamically favored over the other. mdpi.com These types of calculations could be directly applied to understand the reactivity of the aziridine ring in this compound in various chemical transformations.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl 1-benzylaziridine-2-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst loading) and monitoring via NMR or LC-MS. For aziridine derivatives, ring strain often necessitates careful control of reaction time and purification via column chromatography using gradients of ethyl acetate/hexane. Reproducibility hinges on detailed experimental logs, as emphasized in academic reporting standards .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry. The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and aziridine ring protons (δ 2.5–3.5 ppm) are diagnostic.
  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-3 for visualization .
  • IR spectroscopy : Validate ester carbonyl (C=O stretch ~1720 cm1^{-1}) and aziridine ring vibrations (C-N-C bending ~950 cm1^{-1}).

Q. How should researchers assess the compound’s stability under varying experimental conditions (e.g., light, temperature, solvents)?

  • Methodological Answer : Conduct accelerated stability studies by storing samples in dark/light, at 4°C/room temperature, and in polar/non-polar solvents. Monitor degradation via TLC or HPLC. For aziridines, hydrolysis susceptibility in aqueous media requires pH-controlled experiments .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model transition states and activation energies. The Colle-Salvetti correlation-energy formula aids in electron-density analysis for aziridine’s strained ring . Compare computed IR/Raman spectra with experimental data to validate mechanistic pathways.

Q. How can researchers resolve contradictions between experimental and computational data for the compound’s ring-puckering dynamics?

  • Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements from X-ray data . Discrepancies with DFT-predicted geometries may arise from solvent effects or basis set limitations. Use molecular dynamics simulations (e.g., AMBER) to incorporate solvation and thermal fluctuations.

Q. What strategies are recommended for analyzing enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
  • Circular Dichroism (CD) : Correlate experimental CD spectra with DFT-simulated electronic transitions to confirm absolute configuration .
  • Crystallographic Flack parameter : Refine X-ray data with SHELXL to assign enantiomer dominance .

Q. How can researchers design experiments to probe the compound’s non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in supramolecular assemblies?

  • Methodological Answer :

  • X-ray crystallography : Analyze packing diagrams using WinGX to identify intermolecular contacts (e.g., C-H···O, π-π distances < 3.8 Å) .
  • DFT-based QTAIM (Quantum Theory of Atoms in Molecules) : Calculate bond critical points to quantify interaction strengths .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for reconciling variability in biological activity data for aziridine derivatives?

  • Methodological Answer : Use ANOVA to assess significance across replicates. For dose-response curves, nonlinear regression (e.g., Hill equation) with error propagation analysis accounts for uncertainties. Report confidence intervals and p-values per IUCr standards for crystallographic data .

Q. How should researchers document crystallographic data for this compound to ensure reproducibility?

  • Methodological Answer : Adopt CIF (Crystallographic Information File) format with SHELXL-refined parameters. Include H-atom positions, displacement parameters, and R-factors. Validate data using checkCIF/PLATON and deposit in the Cambridge Structural Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.